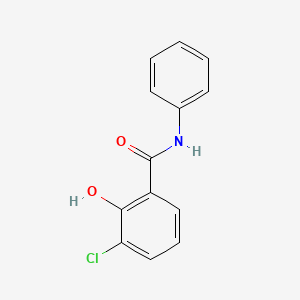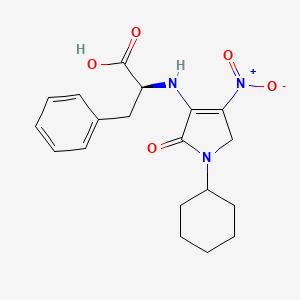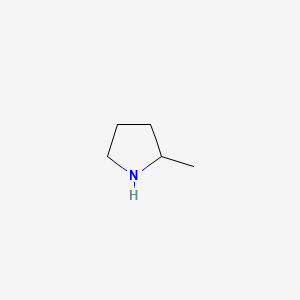
2-Methylpyrrolidine
Übersicht
Beschreibung
2-Methylpyrrolidine is a substituted pyrrolidine and one of the major bioactive compounds found in Teucrium manghuaense . It is a member of the class of pyrrolidines that is pyrrolidine which is substituted by a methyl group at position 2 .
Synthesis Analysis
The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Molecular Structure Analysis
The structure of 2-Methylpyrrolidine was confirmed by a combination of spectral analysis methods and X-ray analysis . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
Pyrrolidine compounds, including 2-Methylpyrrolidine, have been found to form complexes with nitrates of rare-earth elements . The stability constants of such complexes in acetonitrile solution were also measured .Physical And Chemical Properties Analysis
2-Methylpyrrolidine has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .Wissenschaftliche Forschungsanwendungen
Flow Synthesis of 2-Methylpyridines
2-Methylpyrrolidine is used in the flow synthesis of 2-Methylpyridines. This process involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . This method is considered greener than conventional batch reaction protocols .
Drug Discovery
The pyrrolidine ring, which includes 2-Methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Production of 2-(2-methylpyrrolidinyl)benzaldehyde
2-Methylpyrrolidine can be used to produce 2-(2-methylpyrrolidinyl)benzaldehyde at a temperature of 152°C . It is commonly used as an organic reagent .
Synthesis of 3-Hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones
N-Methylpyrrolidine is used as a catalyst in the synthesis of a new class of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones . This synthesis is achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine .
Wirkmechanismus
Target of Action
2-Methylpyrrolidine is a substituted pyrrolidine . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique way, potentially leading to various biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
The physicochemical properties of pyrrolidines suggest that they may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
The great interest in the pyrrolidine scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883347 | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidine | |
CAS RN |
765-38-8 | |
| Record name | 2-Methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methylpyrrolidine?
A1: 2-Methylpyrrolidine has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.
Q2: What are the key spectroscopic characteristics of 2-Methylpyrrolidine?
A2: While specific spectroscopic data is not extensively detailed within the provided research, common characterization techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods can elucidate structural information, identify functional groups, and determine molecular weight.
Q3: What are the stereochemical features of 2-Methylpyrrolidine?
A3: 2-Methylpyrrolidine exists as two enantiomers, (R)-2-Methylpyrrolidine and (S)-2-Methylpyrrolidine, due to the chiral center at the 2-position. The absolute configuration of these enantiomers plays a crucial role in their biological activity and applications in asymmetric synthesis. []
Q4: How do nitrogen inversion and ring puckering dynamics influence the optical activity of 2-Methylpyrrolidine?
A4: Quantum-chemical analyses suggest that while helically twisted frameworks do not contribute significantly to the chiroptical properties, the interplay of nitrogen inversion and ring puckering dynamics influences the molecule's overall optical activity. The specific ring-puckering mechanisms, influenced by the methyl substituent, lead to distinct optical rotatory dispersion profiles for each enantiomer. []
Q5: What are some efficient methods for synthesizing (R)-2-Methylpyrrolidine?
A5: (R)-2-Methylpyrrolidine can be synthesized efficiently from (R)-2-(tritylamino)-propionaldehyde through a Wittig-Horner reaction followed by catalytic hydrogenation to yield (R)-5-methyl-2-oxopyrrolidine. Subsequent reduction with borane-dimethylsulfide provides the target compound in high optical purity. [, ]
Q6: Can you describe a method for racemizing 2-Methylpyrrolidine?
A6: Racemization of unwanted enantiomers of 2-Methylpyrrolidine can be achieved using a thiyl radical-mediated reversible hydrogen abstraction at the chiral center, facilitated by AIBN in water. This method allows for the recycling of the undesired enantiomer. []
Q7: How can 2-Methylpyrrolidine be used in the synthesis of chiral covalent organic frameworks (CCOFs)?
A7: Chiral 2-Methylpyrrolidine can be employed as a catalyst in the asymmetric polymerization of tris(N-salicylideneamine)-derived building blocks. This organocatalytic approach allows for the direct construction of chiral β-ketoenamine-CCOFs from prochiral aldehyde and primary amine monomers under mild conditions. []
Q8: What is the role of 2-Methylpyrrolidine in the asymmetric synthesis of 2-Phenylpropionaldehyde?
A8: Different enantiomers of 2-Methylpyrrolidine can be used as chiral auxiliaries in enamine-mediated alkylation reactions to control the stereochemistry of the newly formed chiral center in 2-Phenylpropionaldehyde. The specific enantiomer of 2-Methylpyrrolidine used dictates the enantiomer of the product obtained. []
Q9: Describe an example where 2-Methylpyrrolidine derivatives are involved in catalytic reactions.
A9: 2-Methylpyrrolidine-derived 1,10-phenanthroline-2,9-diamides show potential as extractants for the separation of Americium (III) from Lanthanides (III). This application highlights the utility of incorporating 2-Methylpyrrolidine moieties into larger molecular frameworks for specific functionalities. []
Q10: How does 2-Methylpyrrolidine relate to the development of histamine H3 receptor antagonists?
A10: (R)-2-Methylpyrrolidine serves as a key pharmacophore in the development of histamine H3 receptor antagonists. This structural motif is commonly incorporated into various classes of H3 antagonists, such as biphenyl sulfonamides and pyridone derivatives, highlighting its significance in medicinal chemistry. [, ]
Q11: What is the role of the 2-Methylpyrrolidine moiety in the orally effective TRH mimetic, rovatirelin hydrate?
A11: In rovatirelin hydrate, the (2R)-2-Methylpyrrolidine moiety is crucial for its biological activity. Studies on all 16 stereoisomers revealed that only those possessing the (2R) configuration at this position exhibited significant anti-hypothermic effects, underscoring the importance of stereochemistry in its interaction with the target. [, ]
Q12: Can you elaborate on the development of dual-targeting ligands incorporating 2-Methylpyrrolidine for Parkinson's disease?
A12: Researchers have explored combining the 2-Methylpyrrolidine pharmacophore with other functionalities to develop dual-acting ligands targeting both the histamine H3 receptor and Monoamine Oxidase B for potential treatment of Parkinson's disease. Compound 13, containing a 2-Methylpyrrolidine unit linked to a tert-butylphenoxypropyl chain, showed promising in vitro and in vivo results, demonstrating the potential of this approach. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



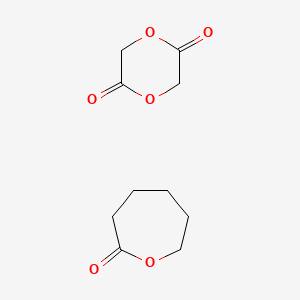


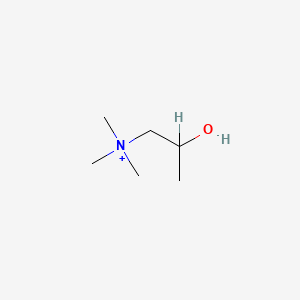

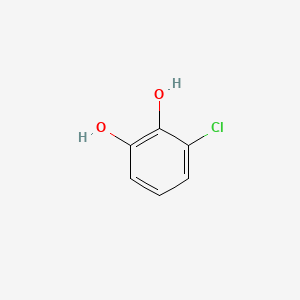

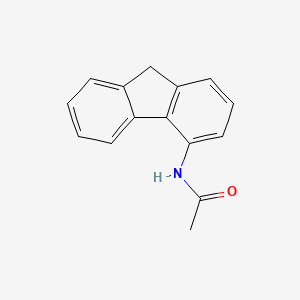


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)
